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Compound of Interest

Compound Name: Sulfo-Cy3 azide

Cat. No.: B1415756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Sulfo-Cy3 azide, a

water-soluble fluorescent probe widely utilized in biological research. This document details its

photophysical properties, provides experimental protocols for its application in bioconjugation,

and illustrates relevant experimental workflows.

Core Properties of Sulfo-Cy3 Azide
Sulfo-Cy3 azide is a bright, water-soluble, and pH-insensitive orange-fluorescent dye. Its azide

functional group allows for its covalent attachment to alkyne-modified biomolecules via copper-

catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition

(SPAAC), commonly known as "click chemistry." The presence of sulfonate groups enhances

its water solubility, making it ideal for labeling biomolecules in aqueous environments without

the need for organic co-solvents.[1]

Quantitative Data Summary
The photophysical and chemical properties of Sulfo-Cy3 azide are summarized in the table

below. Data has been compiled from various suppliers and literature sources.
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Property Value References

Extinction Coefficient ~150,000 - 162,000 cm⁻¹M⁻¹ [2][3]

Excitation Maximum (λex) ~548 - 555 nm [2][3]

Emission Maximum (λem) ~563 - 572 nm [2][3]

Quantum Yield ~0.1 [2][3]

Solubility Water, DMSO, DMF [1]

Reactive Group Azide (-N₃) [1]

Reaction
Click Chemistry (CuAAC,

SPAAC)
[4]

Experimental Protocols
Sulfo-Cy3 azide is primarily used for the fluorescent labeling of alkyne-modified biomolecules

such as proteins, nucleic acids, and small molecules. Below are detailed protocols for protein

labeling using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC) Labeling of Alkyne-Modified Proteins
This protocol describes the labeling of a protein containing an alkyne modification with Sulfo-
Cy3 azide.

Materials:

Alkyne-modified protein in an amine-free buffer (e.g., PBS)

Sulfo-Cy3 azide

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

Sodium ascorbate
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DMSO (if Sulfo-Cy3 azide is in solid form)

Deionized water

Purification column (e.g., size-exclusion chromatography)

Procedure:

Preparation of Stock Solutions:

Sulfo-Cy3 Azide: Prepare a 10 mM stock solution in deionized water or DMSO.

Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

THPTA Ligand: Prepare a 100 mM stock solution in deionized water.

Sodium Ascorbate: Prepare a fresh 300 mM stock solution in deionized water immediately

before use.

Reaction Setup:

In a microcentrifuge tube, combine the following reagents in the specified order:

50 µL of alkyne-modified protein solution (1-5 mg/mL).

100 µL of PBS buffer.

Appropriate volume of 10 mM Sulfo-Cy3 azide stock solution to achieve a final

concentration of 20-100 µM.

10 µL of 100 mM THPTA solution.

10 µL of 20 mM CuSO₄ solution. Vortex briefly.

To initiate the reaction, add 10 µL of 300 mM sodium ascorbate solution. Vortex the

mixture gently.[5]

Incubation:
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Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

Purification of the Labeled Protein:

Remove the unreacted Sulfo-Cy3 azide and other small molecules using size-exclusion

chromatography (e.g., a G-25 desalting column).[6]

Equilibrate the column with PBS buffer.

Load the reaction mixture onto the column and elute with PBS buffer.

Collect the fractions containing the labeled protein (typically the first colored band to

elute).[6]

Determination of Degree of Labeling (DOL):

Measure the absorbance of the purified protein-dye conjugate at 280 nm (for protein) and

~555 nm (for Sulfo-Cy3).

Calculate the protein concentration using the following formula, correcting for the

absorbance of the dye at 280 nm:

Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x CF)] / ε_protein

Where CF is the correction factor (A₂₈₀ of the free dye / A₅₅₅ of the free dye) and

ε_protein is the molar extinction coefficient of the protein.[7][8]

Calculate the dye concentration:

Dye Concentration (M) = A₅₅₅ / ε_dye

Where ε_dye is the extinction coefficient of Sulfo-Cy3 azide (~150,000 cm⁻¹M⁻¹).

The Degree of Labeling (DOL) is the molar ratio of the dye to the protein:

DOL = Dye Concentration / Protein Concentration[7][8]

Visualizations of Experimental Workflows
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The following diagrams, generated using Graphviz, illustrate key experimental workflows

involving Sulfo-Cy3 azide.
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Click to download full resolution via product page

Caption: General workflow for labeling an alkyne-modified protein with Sulfo-Cy3 azide via

CuAAC.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1415756?utm_src=pdf-body-img
https://www.benchchem.com/product/b1415756?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1415756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metabolic Labeling

Cell Processing and Labeling

Detection and Analysis

Alkyne-Isoprenoid Analog

Cell Culture

Incubate with cells

Metabolic Incorporation

Cellular machinery incorporates alkyne

Cell Lysis

Extract proteins

Alkyne-Labeled Proteome

CuAAC Reaction

Add Sulfo-Cy3 Azide, CuSO4, Ligand, Ascorbate

Fluorescently Labeled Prenylome

SDS-PAGE

Separate proteins

In-gel Fluorescence Imaging

Quantification of Prenylation

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1415756?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1415756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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